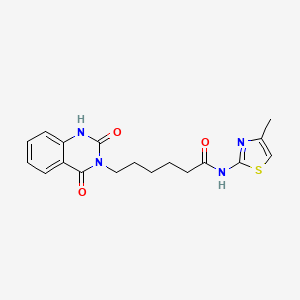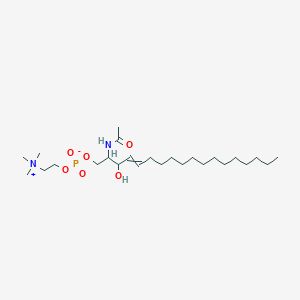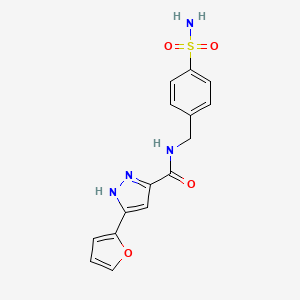![molecular formula C15H21N5O3S B14105571 2-[1-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-methylpropyl]propanedinitrile;morpholine](/img/structure/B14105571.png)
2-[1-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-methylpropyl]propanedinitrile;morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(6-hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile; morpholine is a complex organic compound with a unique structure that combines a pyrimidine ring with a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(6-hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring through a cyclization reaction involving appropriate precursors. Subsequent steps involve the introduction of the hydroxy, oxo, and sulfanylidene groups under controlled conditions. The final step includes the attachment of the propanedinitrile and morpholine groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(6-hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[1-(6-hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[1-(6-hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives and morpholine-containing molecules. Examples include:
Dichloroaniline: An aniline derivative with chlorine substitutions.
Bioplastics: Polymers derived from renewable resources.
Uniqueness
What sets 2-[1-(6-hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H21N5O3S |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-[1-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-methylpropyl]propanedinitrile;morpholine |
InChI |
InChI=1S/C11H12N4O2S.C4H9NO/c1-5(2)7(6(3-12)4-13)8-9(16)14-11(18)15-10(8)17;1-3-6-4-2-5-1/h5-7H,1-2H3,(H3,14,15,16,17,18);5H,1-4H2 |
InChI-Schlüssel |
FXARUOSSHUUHQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=C(NC(=S)NC1=O)O)C(C#N)C#N.C1COCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B14105491.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105497.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14105502.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14105507.png)

![[(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate](/img/structure/B14105522.png)
![2-[3-(Dimethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105536.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B14105548.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-5,7-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105563.png)

![2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol](/img/structure/B14105578.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14105584.png)
